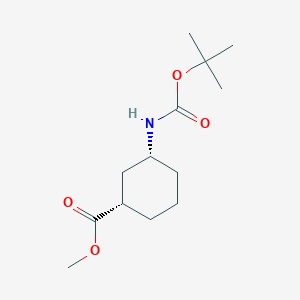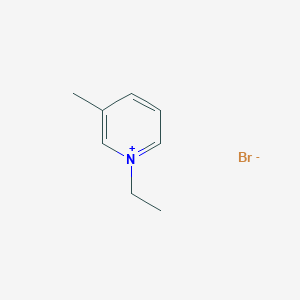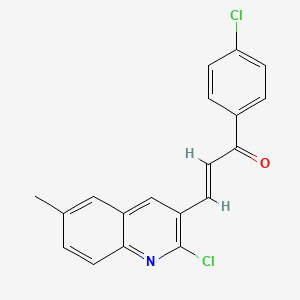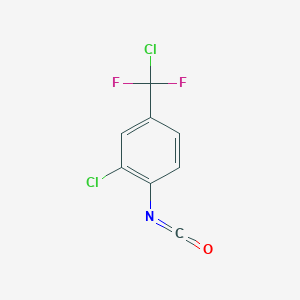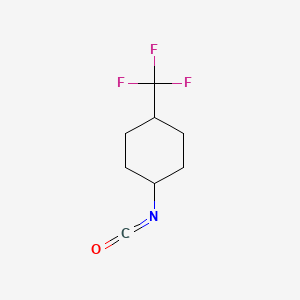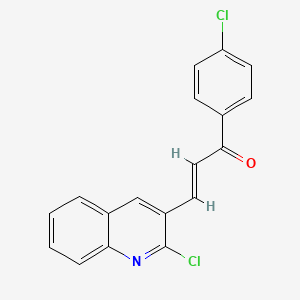
1(4-Chlorophenyl)-3-(2-chloro-3-quinolinyl)-2-propen-1-one; 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(2-chloro-3-quinolinyl)-2-propen-1-one; 98% (hereafter referred to as 1CPQP) is a synthetic compound that has been studied for its potential applications in various scientific areas. 1CPQP is a member of the quinoline family of compounds, which are known for their high reactivity and chemical stability. 1CPQP is a white crystalline solid with a molecular weight of 339.8 g/mol and a melting point of 135°C. It is soluble in water, ethanol, and acetone.
科学研究应用
1CPQP has been studied for its potential applications in various scientific areas. It has been investigated for its ability to act as a catalyst in organic synthesis, as well as its potential use as a pharmaceutical agent. It has also been studied for its potential use as an insecticide and as a reagent in the detection of heavy metals. Additionally, 1CPQP has been studied for its potential use as a fluorescent dye.
作用机制
The mechanism of action of 1CPQP is not well understood. However, it is believed to act as an electron acceptor, which can facilitate the transfer of electrons between molecules. Additionally, 1CPQP has been shown to interact with certain proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
1CPQP has been shown to have a variety of biochemical and physiological effects. In animal studies, 1CPQP has been shown to reduce inflammation and to have anti-tumor effects. Additionally, 1CPQP has been shown to have anti-bacterial and anti-fungal properties. It has also been shown to reduce oxidative stress and to have a protective effect against certain types of cancer.
实验室实验的优点和局限性
1CPQP has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, 1CPQP is relatively inexpensive and easy to obtain. However, there are some limitations to its use. 1CPQP is a relatively toxic compound, and it should be handled with caution. Additionally, 1CPQP has a relatively low solubility in water, making it difficult to use in aqueous solutions.
未来方向
1CPQP has a wide range of potential applications in the scientific community. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to identify its potential uses as an insecticide and as a reagent for the detection of heavy metals. Additionally, further research is needed to identify its potential uses as a fluorescent dye and to identify its potential uses in the detection of pollutants. Finally, further research is needed to identify its potential uses in the synthesis of other compounds.
合成方法
1CPQP can be synthesized through a variety of methods. One method involves the reaction of 4-chlorophenol and 2-chloro-3-quinoline in the presence of an acid catalyst. The resulting product is 1CPQP. Other methods of synthesis include the reaction of 4-chlorophenol and 2-chloro-3-quinoline in the presence of an aqueous solution of sodium hydroxide, or the reaction of 4-chlorophenol and 3-quinoline in the presence of an acid catalyst.
属性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-chloroquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO/c19-15-8-5-12(6-9-15)17(22)10-7-14-11-13-3-1-2-4-16(13)21-18(14)20/h1-11H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCILJVOBAUBPS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


